![molecular formula C20H20N4O3S B2406313 N-(4-磺酰胺基苯乙基)-4,5-二氢-2H-苯并[g]吲唑-3-甲酰胺 CAS No. 1448122-38-0](/img/structure/B2406313.png)

N-(4-磺酰胺基苯乙基)-4,5-二氢-2H-苯并[g]吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

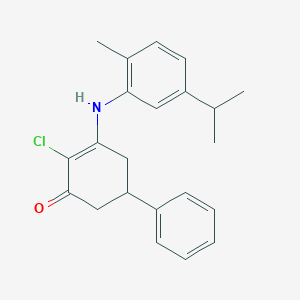

“N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide” is a small molecule with the chemical formula C14H12N4O3S . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

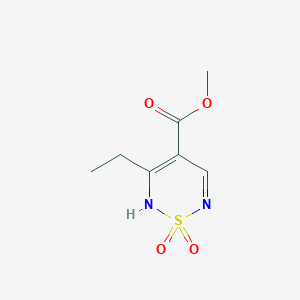

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 316.335 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 81.6±0.4 cm3, and a polar surface area of 126 Å2 . It has 7 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .科学研究应用

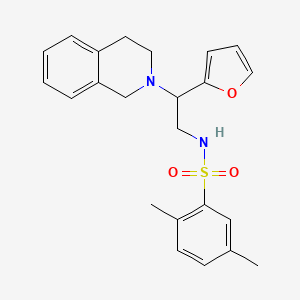

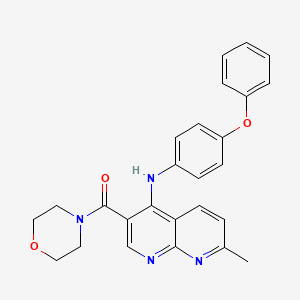

CCR4 拮抗剂开发

Procopiou 等人 (2013) 的一项研究重点在于合成一系列吲唑芳基磺酰胺,包括类似于 N-(4-磺酰胺基苯乙基)-4,5-二氢-2H-苯并[g]吲唑-3-甲酰胺的化合物,作为人 CCR4 拮抗剂。这些化合物在细胞内变构位点与 CCR4 结合,并在药物化学中具有潜在应用,特别是在针对 CCR4 的新药开发中,用于各种治疗目的,包括免疫调节和癌症治疗 (Procopiou 等人,2013)。

碳酸酐酶抑制

Angapelly 等人 (2017) 的工作涉及磺香豆素、香豆素和 4-磺酰胺基苯基吲唑-3-甲酰胺杂化物的合成,证明了它们作为人碳酸酐酶同工型的抑制剂的潜力。这表明这些化合物在探索新的抗肿瘤剂中发挥作用,因为碳酸酐酶是癌症治疗中的重要靶点 (Angapelly 等人,2017)。

含异恶唑的磺酰胺的合成

Altug 等人 (2017) 的研究包括 5-氨基-3-芳基-N-(4-磺酰胺基苯基)异恶唑-4-甲酰胺衍生物的合成,提供了与 N-(4-磺酰胺基苯乙基)-4,5-二氢-2H-苯并[g]吲唑-3-甲酰胺在结构上相关的化合物的化学性质和合成技术的见解。这项研究有助于更广泛地了解药物化学中的磺酰胺衍生物 (Altug 等人,2017)。

CB2 激动剂开发

Worm 等人 (2009) 将磺酰胺基苯甲酰胺确定为一类新型的大麻素受体配体,导致发现 N-(3-(吗啉甲基)-苯基)-酰胺作为有效且选择性的 CB2 激动剂。这表明在疼痛管理和其他涉及 CB2 受体的治疗领域具有潜在应用 (Worm 等人,2009)。

未来方向

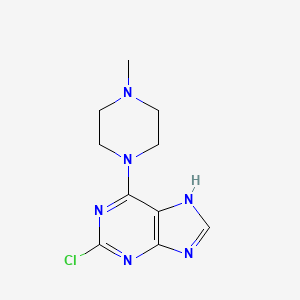

Indazole derivatives have shown a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide”, could be explored in the future for the treatment of various pathological conditions .

作用机制

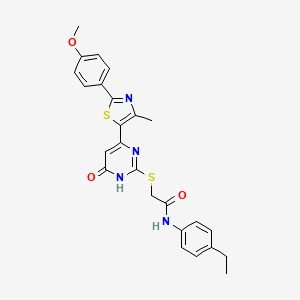

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the halting of cell division, which can lead to the death of rapidly dividing cells, such as cancer cells .

Result of Action

The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily affecting rapidly dividing cells. This makes the compound a potential candidate for cancer therapies, as it could lead to the death of cancer cells .

属性

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c21-28(26,27)15-8-5-13(6-9-15)11-12-22-20(25)19-17-10-7-14-3-1-2-4-16(14)18(17)23-24-19/h1-6,8-9H,7,10-12H2,(H,22,25)(H,23,24)(H2,21,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIUEKSQSVHFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)